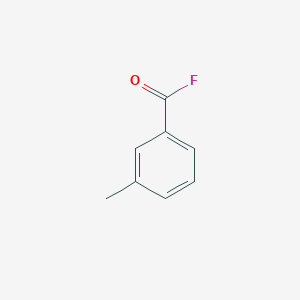

3-methylbenzoyl Fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7FO |

|---|---|

Molecular Weight |

138.14 g/mol |

IUPAC Name |

3-methylbenzoyl fluoride |

InChI |

InChI=1S/C8H7FO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3 |

InChI Key |

VBVAKEZGEQYPOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

3-methylbenzoyl fluoride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-methylbenzoyl fluoride. Due to a notable lack of specific experimental data in publicly available literature for this compound, this document leverages data from the closely related analogue, 3-methylbenzoyl chloride, and the parent compound, benzoyl fluoride, to infer its characteristics. This guide covers physical and chemical properties, proposed synthesis protocols, expected reactivity, and safety considerations. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is an acyl fluoride derivative of benzoic acid. Acyl fluorides are valuable reagents in organic synthesis, often favored over their more reactive chloride counterparts due to their unique reactivity profile and stability. The presence of the methyl group at the 3-position of the benzene ring is expected to influence the electronic and steric properties of the molecule, thereby affecting its reactivity and physical characteristics. This guide aims to provide a detailed technical overview of this compound, addressing the current gap in readily available, specific data.

Physicochemical Properties

Data for Analogous Compounds

The following tables summarize the available physical property data for 3-methylbenzoyl chloride and benzoyl fluoride. It is anticipated that the properties of this compound will be comparable to these values.

Table 1: Physical Properties of 3-Methylbenzoyl Chloride (CAS: 1711-06-4)

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| Melting Point | -23 °C |

| Boiling Point | 86 °C at 5 mmHg |

| Density | 1.173 g/mL at 25 °C |

Table 2: Physical Properties of Benzoyl Fluoride (CAS: 455-32-3)

| Property | Value |

| Molecular Formula | C₇H₅FO |

| Molecular Weight | 124.11 g/mol [1] |

| Melting Point | -28 °C[1] |

| Boiling Point | 159-161 °C[1] |

| Density | 1.14 g/mL at 25 °C[1] |

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a common and effective method for the preparation of acyl fluorides is through the fluorination of the corresponding acyl chloride.

Proposed Synthesis from 3-Methylbenzoyl Chloride

This method involves the reaction of 3-methylbenzoyl chloride with a suitable fluorinating agent, such as potassium fluoride (KF).

Reaction:

Experimental Protocol:

-

Reagents and Equipment:

-

3-Methylbenzoyl chloride

-

Anhydrous potassium fluoride (spray-dried is preferable)

-

A suitable high-boiling point solvent (e.g., sulfolane or acetonitrile)

-

Reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Distillation apparatus.

-

-

Procedure:

-

In a dry reaction flask under a nitrogen atmosphere, add anhydrous potassium fluoride.

-

Add the solvent to the flask.

-

Heat the mixture with vigorous stirring.

-

Slowly add 3-methylbenzoyl chloride to the heated suspension.

-

The reaction mixture is heated at reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, this compound, is isolated by fractional distillation under reduced pressure.

-

The resulting product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

-

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

Acyl fluorides are generally less reactive than their chloride or bromide counterparts, making them more selective acylating agents.

-

Hydrolysis: this compound is expected to be sensitive to moisture and will hydrolyze to form 3-methylbenzoic acid and hydrogen fluoride.[1] This reaction is typically slower than the hydrolysis of 3-methylbenzoyl chloride.

-

Nucleophilic Acyl Substitution: It will react with a variety of nucleophiles, such as alcohols to form esters, amines to form amides, and organometallic reagents. These reactions may require heating or the use of a catalyst.

-

Friedel-Crafts Acylation: this compound can be used as an acylating agent in Friedel-Crafts reactions, typically requiring a Lewis acid catalyst.

Caption: General reactivity of this compound with various nucleophiles.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, predictions can be made based on the known spectra of analogous compounds.

-

¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The methyl protons would appear as a singlet around 2.4 ppm.

-

¹³C NMR: The carbonyl carbon would be expected in the region of 160-170 ppm. The aromatic carbons would appear between 120-140 ppm, and the methyl carbon around 21 ppm.

-

¹⁹F NMR: A singlet would be expected for the fluorine atom of the acyl fluoride group.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the acyl fluoride would be expected around 1800-1850 cm⁻¹.

Safety and Handling

Acyl halides, including this compound, are corrosive and lachrymatory. They react with moisture, including in the air and on skin, to produce hydrofluoric acid and the corresponding carboxylic acid, which are also corrosive.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield. All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.

Conclusion

While specific experimental data for this compound is scarce, its chemical properties can be reasonably inferred from its structural analogues. It is expected to be a useful and selective acylating agent in organic synthesis. The proposed synthesis protocol provides a viable route for its preparation. As with all acyl halides, appropriate safety precautions must be taken during its handling and use. Further research to fully characterize this compound would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Synthesis of 3-Methylbenzoyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-methylbenzoyl fluoride, a valuable reagent and intermediate in organic synthesis and drug discovery. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and procedural diagrams to ensure clarity and reproducibility.

Overview of Synthetic Strategy

The most direct and widely applicable method for the synthesis of this compound involves a two-step process. The first step is the conversion of 3-methylbenzoic acid to its corresponding acyl chloride, 3-methylbenzoyl chloride. The subsequent step involves a halide exchange reaction to yield the final product, this compound. This approach is favored due to the high yields and purity achievable at each stage.

Synthesis of 3-Methylbenzoyl Chloride from 3-Methylbenzoic Acid

The initial step in the synthesis of this compound is the preparation of the acyl chloride precursor, 3-methylbenzoyl chloride (also known as m-toluoyl chloride), from 3-methylbenzoic acid. A common and efficient method for this transformation is the use of thionyl chloride (SOCl₂) as the chlorinating agent, often with a catalytic amount of N,N-dimethylformamide (DMF).

Quantitative Data

| Starting Material | Reagents | Reaction Time | Temperature | Product | Purity | Yield | Reference |

| 3-Methylbenzoic Acid | Thionyl Chloride, N,N-Dimethylformamide (catalytic) | 3 hours | 90°C | 3-Methylbenzoyl Chloride | 98.2% | 99.3% | [1] |

Experimental Protocol

Materials:

-

3-Methylbenzoic acid (540.56 g)

-

Thionyl chloride (573.0 g)

-

N,N-Dimethylformamide (1.0 g)

Procedure: [1]

-

A 1000 mL three-necked flask is equipped with a thermometer, a mechanical stirrer, a reflux condenser, and an off-gas absorption device.

-

3-methylbenzoic acid, thionyl chloride, and N,N-dimethylformamide are sequentially added to the flask.

-

The reaction mixture is heated to 90°C and stirred continuously at this temperature for 3 hours. The completion of the reaction is indicated by the system becoming a clear solution.

-

Upon completion, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The final product, 610.0 g of m-toluoyl chloride, is obtained.

Synthesis of this compound from 3-Methylbenzoyl Chloride

Proposed Experimental Protocol (Adapted)

Caution: Anhydrous hydrogen fluoride is highly toxic and causes severe burns. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including rubber gloves and safety goggles.[2]

Materials:

-

3-Methylbenzoyl chloride (equivalent to 2.0 moles)

-

Anhydrous hydrogen fluoride (excess, e.g., 2.5 moles)

-

Boric acid

-

Anhydrous sodium fluoride

-

Anhydrous sodium sulfate

Procedure: [2]

-

Anhydrous hydrogen fluoride is carefully distilled into a pre-weighed polyethylene transfer bottle cooled in a dry ice-acetone bath.

-

The reaction is conducted in a 1-liter polyolefin bottle or a fused silica flask, equipped with an inlet tube and a reflux condenser connected to a hydrogen chloride absorber.

-

3-Methylbenzoyl chloride is placed in the reaction vessel.

-

Hydrogen fluoride gas is introduced from the transfer bottle through the inlet tube over approximately 1 hour. The evaporating hydrogen chloride will cool the reaction mixture.

-

After the addition is complete, the reaction mixture is warmed to 30–40°C and maintained at this temperature for 1 hour.

-

The reaction mixture is then washed in a glass separatory funnel with ice water containing dissolved boric acid to remove excess hydrogen fluoride.

-

The organic layer is separated, and anhydrous sodium fluoride and anhydrous sodium sulfate are added to it.

-

After standing for 30 minutes, the mixture is filtered and distilled to yield this compound.

Note: The yields for this type of reaction are typically in the range of 80-90%.[2]

Alternative Fluorination Methods

While the use of anhydrous hydrogen fluoride is a robust method, other fluorinating agents can be employed for the conversion of acyl chlorides to acyl fluorides. The Halex process, which utilizes anhydrous potassium fluoride in a high-boiling solvent, is a well-known halide exchange method, although it is more commonly applied to aryl chlorides.[3] The use of milder and more modern fluorinating reagents could also be explored, though specific protocols for 3-methylbenzoyl chloride would need to be developed.

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a clear, sequential process. The following diagrams illustrate the overall workflow and the logical relationship between the key steps.

Caption: Overall synthesis workflow for this compound.

Caption: Logical progression from starting material to final product.

References

An In-depth Technical Guide to the Molecular Structure of 3-Methylbenzoyl Fluoride

Disclaimer: Direct experimental data for 3-methylbenzoyl fluoride is limited in publicly accessible scientific literature. This guide has been compiled by leveraging data from its close structural analog, 3-methylbenzoyl chloride, and the established chemical principles of acyl fluorides. All properties and protocols should be considered theoretical estimations until validated by experimental studies.

Introduction

This compound is an acyl fluoride derivative of benzoic acid. As a member of the acyl halide family, it is characterized by a carbonyl group bonded to a fluorine atom, which imparts unique reactivity and stability. While its chlorinated counterpart, 3-methylbenzoyl chloride, is a more common reagent, the study of this compound is of significant interest to researchers in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine into molecules can profoundly influence their physicochemical and biological properties, including metabolic stability and binding affinity. This guide provides a comprehensive overview of the inferred molecular structure, properties, and potential applications of this compound, aimed at researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted at positions 1 and 3 with a benzoyl fluoride group and a methyl group, respectively. The presence of the highly electronegative fluorine atom is expected to polarize the carbonyl bond, influencing the molecule's reactivity.

Below is a diagram representing the 2D molecular structure of this compound.

Physical Properties of 3-Methylbenzoyl Fluoride: A Technical Examination

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties of 3-methylbenzoyl fluoride. An extensive search of scientific literature and chemical databases indicates a significant lack of available experimental data for this specific compound. To provide valuable context for researchers, this document instead presents a comprehensive overview of the physical properties of structurally similar compounds: 4-fluoro-3-methylbenzoyl chloride, 3-methylbenzoyl chloride, and benzoyl fluoride. Furthermore, generalized experimental protocols for determining key physical properties are detailed, and a visual representation of the structural relationships between these molecules is provided.

Data Unavailability for this compound

Despite a thorough review of publicly accessible chemical databases and scientific literature, no specific experimental data for the physical properties (e.g., melting point, boiling point, density, solubility) of this compound could be located. This suggests that the compound may be novel, not widely synthesized, or that its characteristics have not been published in the sources reviewed.

Physical Properties of Structurally Related Compounds

To offer a useful point of reference, the known physical properties of three structurally related acyl halides are summarized below. These compounds share a benzoyl halide core with a methyl or fluoro substituent, providing a basis for informed estimation of the potential properties of this compound.

| Property | 4-Fluoro-3-methylbenzoyl chloride | 3-Methylbenzoyl chloride | Benzoyl fluoride |

| Molecular Formula | C₈H₆ClFO | C₈H₇ClO | C₇H₅FO |

| Molecular Weight | 172.58 g/mol | 154.59 g/mol | 124.11 g/mol |

| Boiling Point | 129-133 °C at 17 mmHg | 86 °C at 5 mmHg | 159-161 °C |

| Density | 1.215 g/mL at 25 °C | 1.173 g/mL at 25 °C | 1.14 g/mL at 25 °C |

| Refractive Index | n20/D 1.5320 | 1.5475-1.5495 | n20/D 1.496 |

| Melting Point | Not available | Not available | -28 °C |

Experimental Protocols for Physical Property Determination

The following sections outline generalized, standard laboratory procedures for determining the key physical properties of organic compounds.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a microscale is the Thiele tube method.[1][2]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing heating oil.

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.[1][2]

-

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid. It is a crucial indicator of purity.[3][4][5][6]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered solid sample.

-

Procedure:

-

A small amount of the dry, finely powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the expected melting point is approached.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

For a pure compound, this range is typically narrow (0.5-2 °C).[3]

-

Density Determination of a Liquid

Density is the mass per unit volume of a substance. For a liquid, it can be determined by accurately measuring the mass of a known volume.[7][8][9][10]

-

Apparatus: A volumetric flask or pycnometer, an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The mass of a clean, dry volumetric flask is accurately measured.

-

The flask is filled to the calibration mark with the liquid sample, ensuring no air bubbles are present.

-

The filled flask is placed in a temperature-controlled water bath to reach thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark.

-

The exterior of the flask is carefully dried, and its mass is measured again.

-

The density is calculated by dividing the mass of the liquid (mass of filled flask minus mass of empty flask) by the known volume of the flask.

-

Refractive Index Measurement

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is sensitive to temperature and the wavelength of light used.[11][12][13]

-

Apparatus: An Abbe refractometer, a light source (typically a sodium lamp, D-line at 589 nm), and a constant temperature circulating bath.

-

Procedure:

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The dispersion compensator is adjusted to eliminate any color fringes from the dividing line.

-

The refractometer is adjusted so that the dividing line is centered on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded.

-

Visualization of Structural Relationships

To visually contextualize the provided data, the following diagram illustrates the molecular structures of the requested compound, this compound, and the related compounds for which physical properties are available.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. uoanbar.edu.iq [uoanbar.edu.iq]

- 8. chm.uri.edu [chm.uri.edu]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. davjalandhar.com [davjalandhar.com]

Navigating the Safety Landscape of 3-Methylbenzoyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Acyl fluorides, such as 3-methylbenzoyl fluoride, are generally classified as corrosive and reactive compounds. Based on data from analogous substances, it is anticipated that this compound would be classified as follows:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.

-

Corrosive to Metals: May be corrosive to metals.

-

Flammability: Combustible liquid.

Hazard Statement Summary:

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. |

| Eye Damage | H318: Causes serious eye damage. |

| Corrosive to Metals | H290: May be corrosive to metals. |

Physical and Chemical Properties

Quantitative data for this compound is not available. The table below presents data for closely related compounds to provide an estimation of its properties.

| Property | Benzoyl Fluoride[1][2] | 3-Methylbenzoyl Chloride[3] | 4-Fluoro-3-methylbenzoyl chloride[4] |

| Molecular Formula | C7H5FO | C8H7ClO | C8H6ClFO |

| Molecular Weight | 124.11 g/mol | 154.59 g/mol | 172.58 g/mol |

| Appearance | Colorless liquid | - | Colorless to light yellow liquid |

| Boiling Point | 160 °C | 86 °C / 5 mmHg | 129-133 °C / 17 mmHg |

| Density | 1.14 g/cm³ | 1.173 g/mL at 25 °C | 1.215 g/mL at 25 °C |

| Flash Point | - | - | 98 °C (closed cup) |

Toxicological Information

Specific toxicological data for this compound is not available. The primary toxicological concerns for acyl halides are their corrosive effects on skin, eyes, and the respiratory tract. Inhalation may cause severe respiratory irritation and delayed pulmonary edema.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the anticipated hazards, stringent safety protocols must be implemented when working with this compound. The following are general procedural guidelines derived from information on analogous compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.

Caption: Personal Protective Equipment (PPE) Workflow.

Spill Response Protocol

In the event of a spill, a clear and immediate response is crucial to mitigate exposure and environmental contamination.

Caption: Spill Response Workflow.

First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Storage and Handling

Proper storage and handling are essential to maintain the stability of the compound and prevent accidents.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Store in a corrosion-resistant container.

-

Handling: Use only in a chemical fume hood. Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

Logical Relationships: Hazard Mitigation

A logical approach to hazard mitigation involves a hierarchy of controls.

Caption: Hazard Mitigation Hierarchy.

Conclusion

References

Stability and Storage of 3-Methylbenzoyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzoyl fluoride is a valuable reagent in organic synthesis, particularly in the formation of amides and esters. As with other acyl fluorides, its utility is intrinsically linked to its stability and proper handling. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It outlines the principal decomposition pathways and details experimental protocols for assessing its stability, drawing upon established analytical techniques. While specific quantitative stability data for this compound is not extensively available in public literature, this guide consolidates information on closely related benzoyl fluoride derivatives to provide a robust framework for its handling and use in research and development.

Introduction

Acyl fluorides, including this compound, are known for their unique reactivity profile, balancing sufficient electrophilicity for synthetic transformations with greater stability compared to their acyl chloride or bromide counterparts.[1] This enhanced stability, particularly towards hydrolysis, makes them attractive reagents in complex molecule synthesis.[1] However, like all acyl halides, this compound is susceptible to degradation, primarily through hydrolysis, which can impact reaction yields, purity of products, and overall experimental reproducibility. Understanding the factors that influence its stability and adhering to appropriate storage and handling protocols are therefore critical for its effective use.

General Stability and Effects of Substitution

While specific kinetic data for the hydrolysis of this compound is scarce, the stability of benzoyl fluoride derivatives is influenced by the electronic properties of the substituents on the aromatic ring. The methyl group at the 3-position (meta) of the benzoyl fluoride ring is a weak electron-donating group. Electron-donating groups can slightly destabilize the acyl fluoride by increasing the electron density at the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Conversely, electron-withdrawing groups can enhance stability. For instance, studies on substituted benzyl fluorides have shown that electron-withdrawing groups, such as a chloro substituent, can increase the compound's stability.[2]

Table 1: Qualitative Stability of Substituted Benzoyl Halides

| Substituent Type | Position | Expected Effect on Stability | Rationale |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Ortho, Para | Decrease | Increases electron density at the carbonyl carbon, enhancing reactivity with nucleophiles. |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Meta | Slight Decrease | Inductive electron donation slightly increases reactivity. |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Ortho, Para, Meta | Increase | Decreases electron density at the carbonyl carbon, reducing reactivity with nucleophiles.[2] |

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The primary consideration is the strict exclusion of moisture.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents hydrolysis from atmospheric moisture. |

| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | Reduces the rate of potential decomposition reactions. |

| Container | Use a tightly sealed container with a corrosion-resistant cap (e.g., PTFE liner). | Prevents ingress of moisture and air. Acyl fluorides can be corrosive. |

| Handling | Handle in a fume hood, using appropriate personal protective equipment (gloves, safety glasses). Dispense under an inert atmosphere whenever possible. | Protects the user from corrosive and potentially lachrymatory vapors and prevents contamination of the reagent. |

Decomposition Pathway

The principal pathway for the degradation of this compound is hydrolysis, which results in the formation of 3-methylbenzoic acid and hydrogen fluoride. This reaction is initiated by the nucleophilic attack of water on the electrophilic carbonyl carbon.

Figure 1. Hydrolysis decomposition pathway of this compound.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound involves subjecting the compound to stress conditions and monitoring its degradation over time using appropriate analytical techniques.

Forced Degradation Study

A forced degradation study can be performed to identify potential degradation products and determine the intrinsic stability of the molecule.

-

Sample Preparation : Prepare solutions of this compound in an appropriate anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane).

-

Stress Conditions : Subject the solutions to various stress conditions, including:

-

Hydrolytic Stress : Add a controlled amount of water to the solution.

-

Thermal Stress : Store the solutions at elevated temperatures (e.g., 40°C, 60°C).

-

Photolytic Stress : Expose the solutions to UV and visible light.

-

-

Time Points : Collect aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis : Analyze the aliquots using a suitable stability-indicating analytical method to quantify the amount of remaining this compound and any degradation products.

Analytical Methods

5.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products.[3][4]

-

Column : A C18 reversed-phase column is typically suitable.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly used.[4] The initial mobile phase should have a high organic content to prevent on-column hydrolysis.

-

Detection : UV detection at a wavelength where both the parent compound and the primary degradant (3-methylbenzoic acid) have significant absorbance.

-

Quantification : The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area.

5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile compounds and to identify degradation products by their mass spectra.[5]

-

Derivatization : To analyze the non-volatile degradation product (3-methylbenzoic acid) by GC, a derivatization step to form a more volatile ester (e.g., by reaction with a silylating agent) may be necessary.[5]

-

Column : A non-polar or medium-polarity capillary column is typically used.

-

Injection : A split/splitless injector is common.

-

Detection : Mass spectrometry provides structural information for the identification of unknown degradation products.

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, can be used to monitor the degradation of this compound in real-time.[6]

-

¹H NMR : The appearance of new signals corresponding to the protons of 3-methylbenzoic acid and the disappearance of signals from this compound can be monitored.

-

¹⁹F NMR : This is a highly specific method for monitoring the acyl fluoride. The disappearance of the characteristic signal for the fluorine atom in this compound can be quantified against an internal standard.[6]

-

Procedure : A solution of this compound in a deuterated aprotic solvent (e.g., CDCl₃, CD₃CN) is prepared in an NMR tube. A known amount of an internal standard is added. The degradation is initiated (e.g., by adding a small amount of D₂O), and spectra are acquired at regular intervals.

Figure 2. General experimental workflow for stability assessment.

Conclusion

This compound is a moderately stable acyl fluoride that requires careful handling and storage to prevent degradation, primarily through hydrolysis. By understanding the factors that influence its stability and implementing the recommended storage conditions, researchers can ensure the reagent's integrity and achieve reliable results in their synthetic applications. The experimental protocols outlined in this guide provide a framework for a thorough stability assessment, enabling users to characterize the stability profile of this compound under their specific experimental conditions.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to 3-Methylbenzoyl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of 3-methylbenzoyl halides, with a primary focus on 3-methylbenzoyl chloride due to the limited availability of data on 3-methylbenzoyl fluoride. Acyl halides are a class of organic compounds that are widely utilized in organic synthesis, including in the development of pharmaceutical agents. They serve as reactive intermediates for the formation of esters, amides, and other carbonyl derivatives. This document consolidates key chemical data, and structural information to support researchers and professionals in the field of drug development and chemical synthesis.

Nomenclature and Identification

The systematic naming of acyl halides follows the IUPAC (International Union of Pure and Applied Chemistry) conventions. The compound "this compound" would be the acyl fluoride derivative of 3-methylbenzoic acid. However, the more commonly referenced and commercially available compound is 3-methylbenzoyl chloride.

IUPAC Name: 3-methylbenzoyl chloride[1][2]

Synonyms:

-

m-toluenecarbonyl chloride[1]

-

meta-toluoyl chloride[1]

-

3-Methyl-Benzoyl Chloride[1]

-

3-methylbenzoic acid chloride[1]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 3-methylbenzoyl chloride. This data is essential for its handling, application in experimental settings, and for computational modeling.

| Property | Value | Source |

| Molecular Formula | C8H7ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1] |

| CAS Number | 1711-06-4 | [1][2][3][4] |

| Appearance | Clear yellow Liquid | [5] |

| Density | 1.250 g/cm³ | [5] |

| Boiling Point | 223.4 °C at 760 mmHg | [5] |

| Flash Point | 88.9 °C | [5] |

| Refractive Index | 1.531-1.533 | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 3-methylbenzoyl halides are typically found in specialized chemical literature and patents. A general laboratory-scale synthesis of an acyl chloride like 3-methylbenzoyl chloride from the corresponding carboxylic acid (3-methylbenzoic acid) would typically involve refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is often performed in an inert solvent. Purification is usually achieved by distillation under reduced pressure.

Due to the reactive nature of acyl halides, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. These compounds are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid.

Logical Relationships in Synthesis

The following diagram illustrates the general synthetic relationship between a substituted benzoic acid and its corresponding acyl halide derivatives, which are key intermediates in the synthesis of other carbonyl compounds.

Caption: Synthetic pathways from 3-methylbenzoic acid to its acyl halide derivatives and subsequent products.

References

- 1. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl chloride, 3-methyl- [webbook.nist.gov]

- 3. Benzoyl chloride, 3-methyl- (CAS 1711-06-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1711-06-4|3-Methylbenzoyl chloride|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

Commercial Availability and Synthetic Guidance for 3-Methylbenzoyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzoyl fluoride is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its direct commercial availability is limited, necessitating a synthetic approach for its acquisition in a laboratory setting. This technical guide provides a comprehensive overview of the commercial availability of the key precursor, 3-methylbenzoyl chloride, and presents a detailed experimental protocol for the synthesis of this compound.

Commercial Availability of the Precursor: 3-Methylbenzoyl Chloride

A summary of prominent suppliers for 3-methylbenzoyl chloride (CAS No. 1711-06-4) is provided below. Pricing is typically available upon request from the respective vendors.

| Supplier | Product Name | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | m-Toluoyl chloride | 99% | Grams to Kilograms | 1711-06-4 |

| TCI Chemicals | m-Toluoyl Chloride | >98.0% (GC) | Grams to Kilograms | 1711-06-4[1] |

| Molport | 3-methylbenzoyl chloride | 95-97% | Grams | 1711-06-4[2] |

| Biosynth | m-Toluoyl Chloride | Not specified | Not specified | 1711-06-4[3] |

| BLD Pharm | 3-Methylbenzoyl chloride | Not specified | Not specified | 1711-06-4[4] |

| Spectrum Chemical | m-Toluoyl Chloride | Not specified | Not specified | 1711-06-4[5] |

| Matrix Fine Chemicals | 3-METHYLBENZOYL CHLORIDE | Not specified | Not specified | 1711-06-4[6] |

Synthesis of this compound from 3-Methylbenzoyl Chloride

The conversion of an acyl chloride to an acyl fluoride is a standard transformation in organic chemistry. The following protocol is a general and reliable method that can be adapted for the synthesis of this compound.

Experimental Protocol: Halogen Exchange Reaction

This procedure is based on the well-established method of converting carboxylic acid chlorides to fluorides using a suitable fluoride salt.

Materials:

-

3-Methylbenzoyl chloride (CAS: 1711-06-4)

-

Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or sulfolane)

-

Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium fluoride), optional but recommended for KF.

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, condenser, magnetic stirrer)

-

Distillation apparatus

Procedure:

-

Preparation: Under an inert atmosphere (nitrogen or argon), add finely powdered and dried potassium fluoride (or cesium fluoride, which is more reactive but also more expensive) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A 1.5 to 2.0 molar excess of the fluoride salt relative to the 3-methylbenzoyl chloride is recommended.

-

Solvent Addition: Add a suitable anhydrous solvent to the flask. Acetonitrile is a common choice. If using potassium fluoride, the addition of a catalytic amount of a phase-transfer catalyst can significantly improve the reaction rate.

-

Reactant Addition: Slowly add 3-methylbenzoyl chloride to the stirred suspension of the fluoride salt in the solvent at room temperature. The reaction is often exothermic, and cooling with an ice bath may be necessary to control the initial reaction rate.

-

Reaction: After the initial addition, heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS, or IR spectroscopy). The disappearance of the starting material and the appearance of the product can be tracked. The C=O stretching frequency in the IR spectrum will shift to a higher wavenumber for the acyl fluoride compared to the acyl chloride.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (KCl or CsCl and excess fluoride salt).

-

Purification: Carefully remove the solvent from the filtrate under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Safety Precautions:

-

Acyl halides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Anhydrous conditions are crucial for the success of this reaction, as moisture will hydrolyze the acyl halides.

Visualizing the Synthesis Pathway

The following diagram illustrates the straightforward synthetic route from the commercially available precursor to the desired product.

References

- 1. m-Toluoyl Chloride 1711-06-4 | TCI AMERICA [tcichemicals.com]

- 2. 3-methylbenzoyl chloride | 1711-06-4 | Buy Now [molport.com]

- 3. m-Toluoyl Chloride | 1711-06-4 | BAA71106 | Biosynth [biosynth.com]

- 4. 1711-06-4|3-Methylbenzoyl chloride|BLD Pharm [bldpharm.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 3-METHYLBENZOYL CHLORIDE | CAS 1711-06-4 [matrix-fine-chemicals.com]

Synthesis of 3-Methylbenzoyl Fluoride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 3-methylbenzoyl fluoride, a valuable reagent and building block in organic synthesis and drug discovery. This document details the primary synthetic pathways, provides detailed experimental protocols for key reactions, and presents quantitative data from analogous transformations to guide researchers in their synthetic endeavors.

Introduction

This compound is an acyl fluoride, a class of organic compounds characterized by the -COF functional group. Acyl fluorides are valuable alternatives to the more common acyl chlorides in organic synthesis due to their unique reactivity profile. They are generally more stable towards hydrolysis and less prone to side reactions, while still being sufficiently reactive for a wide range of transformations, including acylation of amines, alcohols, and arenes. The presence of the methyl group at the 3-position of the benzene ring provides steric and electronic modifications that can be exploited in the synthesis of complex molecules and active pharmaceutical ingredients.

This guide will focus on the two primary and most practical synthetic strategies for the preparation of this compound:

-

Route 1: Halogen Exchange from 3-Methylbenzoyl Chloride. This is a two-step process involving the initial conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride, followed by a halogen exchange reaction to yield the desired acyl fluoride.

-

Route 2: Direct Fluorination of 3-Methylbenzoic Acid. This approach involves the direct conversion of the carboxylic acid to the acyl fluoride using a suitable fluorinating agent.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached from either 3-methylbenzoic acid or its corresponding acyl chloride. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the specific reagents and equipment available in the laboratory.

Route 1: Synthesis via 3-Methylbenzoyl Chloride

This is a robust and high-yielding approach that proceeds in two distinct steps.

Step 1: Synthesis of 3-Methylbenzoyl Chloride

The first step is the conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride. A highly efficient and widely used method involves the use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Step 2: Fluorination of 3-Methylbenzoyl Chloride

The second step is the conversion of the synthesized 3-methylbenzoyl chloride to this compound. A common and effective method for this halogen exchange is the reaction with anhydrous hydrogen fluoride (HF).

Route 2: Direct Synthesis from 3-Methylbenzoic Acid

Direct conversion of a carboxylic acid to an acyl fluoride offers the advantage of a one-step process. Several modern fluorinating agents can achieve this transformation efficiently. One of the most effective and commonly used reagents for this purpose is cyanuric fluoride.

Experimental Protocols

The following sections provide detailed experimental procedures for the key reactions described above. These protocols are based on well-established literature precedents for analogous substrates and can be adapted for the synthesis of this compound.

Protocol for the Synthesis of 3-Methylbenzoyl Chloride from 3-Methylbenzoic Acid[1]

Materials:

-

3-Methylbenzoic acid (m-toluic acid)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

A 1000 mL three-necked flask equipped with a thermometer, a mechanical stirrer, a reflux condenser, and a gas absorption device.

Procedure:

-

To the three-necked flask, add 540.56 g of 3-methylbenzoic acid, 573.0 g of thionyl chloride, and 1.0 g of N,N-dimethylformamide.

-

Heat the reaction mixture to 90°C with continuous stirring.

-

Maintain the reaction at this temperature for 3 hours. The reaction is complete when the system becomes a clear solution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting product is 3-methylbenzoyl chloride.

Quantitative Data (for 3-methylbenzoyl chloride synthesis):

| Parameter | Value | Reference |

| Yield | 99.3% | [1] |

| Purity | 98.2% | [1] |

Protocol for the Synthesis of this compound from 3-Methylbenzoyl Chloride[2]

Materials:

-

3-Methylbenzoyl chloride

-

Anhydrous hydrogen fluoride (HF)

-

Polyethylene or copper reaction vessel

-

Vigreux column for distillation

Procedure:

-

Place 2.0 moles of 3-methylbenzoyl chloride into the reaction vessel.

-

Introduce 2.5 moles of anhydrous hydrogen fluoride gas by distillation from a transfer bottle through an inlet tube over approximately 1 hour. The evaporating hydrogen chloride will cool the reaction mixture.

-

After the addition is complete, warm the reaction mixture to 30–40°C and maintain this temperature for 1 hour.

-

Wash the mixture in a separatory funnel with 500 mL of ice water containing 12.5 g (0.2 moles) of boric acid.

-

Quickly separate the organic layer and add 10 g of anhydrous sodium fluoride and 10 g of anhydrous sodium sulfate.

-

Allow the mixture to stand for 30 minutes, then filter and distill through a short Vigreux column to obtain this compound.

Quantitative Data (for analogous benzoyl fluoride synthesis):

| Parameter | Value | Reference |

| Yield | 80-90% | [2] |

Protocol for the Direct Synthesis of this compound from 3-Methylbenzoic Acid using Cyanuric Fluoride[3]

Materials:

-

3-Methylbenzoic acid

-

Cyanuric fluoride

-

Pyridine

-

Acetonitrile

-

Standard glassware for organic synthesis

Procedure:

-

In a reaction flask, dissolve 0.12 mol of cyanuric fluoride in 125 mL of acetonitrile.

-

In a separate flask, prepare a solution of 0.3 mol of 3-methylbenzoic acid and 0.3 mol of pyridine in 125 mL of acetonitrile.

-

Add the solution of 3-methylbenzoic acid and pyridine to the cyanuric fluoride solution over 10 minutes at room temperature with stirring.

-

Continue to stir the reaction mixture for an additional 50 minutes.

-

Upon completion of the reaction, pour the mixture into ice-water.

-

Extract the aqueous mixture with ether.

-

Dry the ether extract with sodium sulfate.

-

Evaporate the ether to obtain this compound.

Quantitative Data (for analogous benzoyl fluoride synthesis):

| Parameter | Value | Reference |

| Yield | 97% | [3] |

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described in this guide.

Caption: Overall synthetic workflow for this compound.

Caption: Comparison of the two primary synthetic routes.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The two-step process via the corresponding acyl chloride offers a high-yielding and robust route, while the direct fluorination of 3-methylbenzoic acid provides a more streamlined, one-pot alternative. The choice of synthetic strategy will be dictated by the specific requirements of the research, including scale, available reagents, and desired purity. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to successfully synthesize this compound for their applications in drug development and organic synthesis.

References

An In-depth Technical Guide to the Solubility of 3-Methylbenzoyl Fluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methylbenzoyl fluoride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide leverages established chemical principles, qualitative data from structurally analogous compounds, and standardized experimental protocols to offer a robust framework for researchers and professionals in drug development and chemical synthesis.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound is a polar molecule due to the presence of the highly electronegative fluorine and oxygen atoms in the acyl fluoride group. The aromatic ring and the methyl group contribute some nonpolar character. Therefore, it is anticipated to exhibit higher solubility in polar organic solvents and lower solubility in nonpolar solvents.

It is also crucial to consider the reactivity of this compound, particularly with protic solvents. Acyl fluorides are known to be sensitive to hydrolysis, reacting with water to form the corresponding carboxylic acid (3-methylbenzoic acid) and hydrogen fluoride.[1] Similar reactions can occur with other protic solvents like alcohols, albeit typically at a slower rate.

Predicted Solubility of this compound

Based on the solubility of the closely related compound benzoyl fluoride and general principles of organic chemistry, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. Benzoyl fluoride is known to be soluble in ethanol, diethyl ether, and acetone.[1] The presence of a methyl group on the benzene ring in this compound is expected to slightly increase its affinity for less polar solvents compared to its unsubstituted counterpart.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble (with potential for slow reaction) | The polar nature of methanol aligns with the polarity of this compound. However, as a protic solvent, it may slowly react with the acyl fluoride to form the corresponding methyl ester. |

| Ethanol | Soluble (with potential for slow reaction) | Similar to methanol, ethanol is a polar protic solvent and is expected to dissolve this compound, with the possibility of a slow esterification reaction.[1] | |

| Polar Aprotic | Acetone | Soluble | Acetone is a polar aprotic solvent, making it a good candidate for dissolving polar molecules like this compound without the risk of reaction.[1] |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent commonly used in organic reactions and is expected to be a suitable solvent. | |

| Dichloromethane (DCM) | Soluble | Dichloromethane is a widely used solvent in syntheses involving acyl fluorides, suggesting good solubility.[2] | |

| Tetrahydrofuran (THF) | Soluble | THF is a polar aprotic ether that is a good solvent for a wide range of organic compounds and is expected to dissolve this compound. | |

| Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar aprotic solvent and should be a suitable solvent for this compound. | |

| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent and is expected to be an effective solvent for this compound. | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | Toluene is a nonpolar aromatic solvent and is expected to have limited ability to dissolve the polar this compound. |

| Hexane | Insoluble | Hexane is a nonpolar aliphatic solvent and is unlikely to dissolve the polar this compound. | |

| Aqueous | Water | Insoluble (Reacts) | This compound is expected to be immiscible with water and will undergo hydrolysis to form 3-methylbenzoic acid and hydrofluoric acid.[1] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the qualitative solubility of an organic compound like this compound in various organic solvents. This protocol can be adapted for quantitative analysis by precisely measuring the mass of the solute and the volume of the solvent required to achieve saturation.

Materials:

-

This compound

-

A selection of organic solvents (e.g., as listed in the table above)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

-

Solvent Addition: Add a small, measured volume of the test solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not fully dissolved, continue to add small, measured increments of the solvent, mixing thoroughly after each addition, until the solid is completely dissolved or a maximum volume of solvent (e.g., 1 mL) has been added.

-

Classification:

-

Soluble: If the compound dissolves completely in a small amount of solvent.

-

Sparingly Soluble: If a significant amount of solvent is required to dissolve the compound.

-

Insoluble: If the compound does not dissolve even after the addition of the maximum volume of solvent.

-

-

Record Keeping: Meticulously record the volume of solvent required to dissolve the specified amount of this compound for each solvent tested.

Safety Precautions:

-

This compound and its related compounds are lachrymatory and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be aware of the potential for reaction with protic solvents and handle accordingly.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Conclusion

References

Quantum Chemical Calculations for Benzoyl Fluoride: A Technical Guide

Introduction

Benzoyl fluoride (C₇H₅FO) is an acyl fluoride of significant interest due to its role as a reactive intermediate in organic synthesis and as a building block in the development of novel pharmaceuticals and materials.[1][2][3] A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity and designing new applications. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the atomic level. This guide offers an in-depth overview of the computational methodologies and findings related to benzoyl fluoride, intended for researchers, scientists, and professionals in drug development.

Computational Methodology

The primary approach for the quantum chemical analysis of benzoyl fluoride involves Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[1][2] For enhanced accuracy in energy calculations, Møller-Plesset perturbation theory (MP2) has also been employed.[1][2]

Software and Basis Sets: The calculations are typically performed using the GAUSSIAN suite of programs, with molecular structures and orbitals visualized using GaussView.[2][4] A common and reliable level of theory for these calculations is the B3LYP functional combined with the aug-cc-pVTZ basis set, which has been shown to provide results in good agreement with experimental data for benzoyl fluoride.[1][2][5]

Computational Workflow: The general workflow for the quantum chemical analysis of benzoyl fluoride is depicted in the diagram below. The process begins with the definition of the initial molecular geometry, followed by an optimization to find the lowest energy conformation. Subsequent frequency calculations are performed to confirm the nature of the stationary point and to obtain vibrational spectra. Finally, various electronic properties are calculated from the optimized geometry.

Caption: A diagram illustrating the logical workflow for quantum chemical calculations of benzoyl fluoride.

Data Presentation

Molecular Geometry

The molecular structure of benzoyl fluoride has been determined through single-crystal X-ray analysis and corroborated by DFT calculations.[1][5] The optimized geometrical parameters are in good agreement with the experimental findings.[1]

Table 1: Selected Interatomic Distances (Å) for Benzoyl Fluoride

| Parameter | Molecule 1 (Experimental) | Molecule 2 (Experimental) | Calculated (B3LYP/aug-cc-pVTZ) |

| C=O Bond Length | 1.222(4) | 1.224(4) | - |

| C-F Bond Length | 1.296(5) | 1.312(4) | - |

| C(Ph)-C Bond Length | - | - | Shortened compared to benzoic acid |

Note: Specific calculated bond lengths were not detailed in the provided search results, but it was noted that the deviations between calculated and observed bond lengths are in good agreement.[1]

Vibrational Frequencies

Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed fingerprint of the molecule's dynamic structure. The experimental vibrational frequencies for benzoyl fluoride have been assigned based on quantum chemical calculations at the B3LYP/aug-cc-pVTZ level of theory.[1][2][5]

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Benzoyl Fluoride

| Assignment | Experimental (IR) | Experimental (Raman) | Calculated (B3LYP/aug-cc-pVTZ) |

| C-H stretching | 3084, 3075, 3061 | - | - |

Note: A comprehensive list of all 36 fundamental vibrational modes can be found in the supplementary information of the cited literature.[2]

Electronic Properties

The electronic properties of benzoyl fluoride, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the dipole moment, are key to understanding its reactivity and intermolecular interactions.

While specific calculated values for the HOMO-LUMO gap and dipole moment of benzoyl fluoride were not available in the searched literature, these properties are readily calculable using DFT methods. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.[6] The dipole moment provides insight into the molecule's polarity, which influences its solubility and interaction with other polar molecules.[7]

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the fluorine atom.[4][8]

Table 3: Experimental ¹⁹F NMR Chemical Shift Context for Benzoyl Fluoride Derivatives

| Compound | Ortho Substituents | ¹⁹F Chemical Shift (ppm, relative to internal CF₃CCl₃) |

| Benzoyl fluoride | H, H | - |

| 2-Fluoro-6-chloro-benzoyl fluoride | F, Cl | Shifted downfield by over 35 ppm compared to unsubstituted |

Note: A specific calculated ¹⁹F NMR chemical shift for benzoyl fluoride was not found in the search results. The experimental data for derivatives indicates a strong dependence of the chemical shift on the steric and electronic nature of ortho substituents.[1] The SpectraBase database contains experimental ¹⁹F NMR data for benzoyl fluoride, though access to the full spectrum requires a subscription.[2]

Experimental Protocols

Synthesis of Benzoyl Fluoride

Benzoyl fluoride can be synthesized by reacting benzoic acid with sulfur tetrafluoride (SF₄).[2][4]

-

Benzoic acid is placed in a reactor under a nitrogen atmosphere.

-

Sulfur tetrafluoride is condensed into the reactor at liquid nitrogen temperature.

-

The reaction mixture is warmed to room temperature and homogenized.

-

The byproducts, thionyl fluoride and hydrogen fluoride, are removed under a dynamic vacuum at 195 K.

-

Benzoyl fluoride is obtained as a colorless solid in quantitative yield.[2][4][5]

Crystallization for X-ray Analysis

Single crystals of benzoyl fluoride suitable for X-ray diffraction can be obtained through recrystallization.[2][4][5]

-

The crude benzoyl fluoride product is recrystallized at 195 K under a stream of cooled nitrogen.

-

This process removes residual thionyl fluoride and allows for the solidification of a saturated solution into single crystals.[2][4][5]

Spectroscopic and Crystallographic Analysis

-

Vibrational Spectroscopy: Low-temperature Infrared (IR) and Raman spectra are recorded to characterize the vibrational modes of the molecule.[2][4]

-

Single-Crystal X-ray Diffraction: The precise molecular structure, including bond lengths and angles, is determined by single-crystal X-ray diffraction analysis performed at low temperatures (e.g., 112 K).[2]

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and the aug-cc-pVTZ basis set, have proven to be an invaluable tool for understanding the molecular and electronic properties of benzoyl fluoride. The theoretical results for molecular geometry and vibrational frequencies show excellent agreement with experimental data obtained from X-ray diffraction and vibrational spectroscopy. While specific calculated values for electronic properties like the HOMO-LUMO gap, dipole moment, and ¹⁹F NMR chemical shift were not detailed in the available literature, the established computational workflows provide a clear path for their determination. This integrated theoretical and experimental approach provides a comprehensive understanding of benzoyl fluoride, which is essential for its application in scientific research and industrial development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. spectrabase.com [spectrabase.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjweb.com [irjweb.com]

- 7. chimia.ch [chimia.ch]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols: 3-Methylbenzoyl Fluoride in Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-methylbenzoyl fluoride as an acylating agent in the Friedel-Crafts acylation reaction. This document includes detailed experimental protocols, data presentation, and diagrams to illustrate the reaction workflow and underlying principles. While specific literature on the Friedel-Crafts acylation of this compound is not extensively available, the following protocols and data are based on established principles of acylation reactions with similar acyl fluorides and chlorides, providing a strong predictive framework for its application.

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. This reaction is pivotal in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The use of acyl fluorides, such as this compound, in place of the more common acyl chlorides can offer advantages in terms of reactivity and selectivity. The 3-methylbenzoyl moiety is of particular interest in medicinal chemistry, as the methyl group can influence the pharmacological profile of a drug molecule through steric and electronic effects.

Advantages of Using Acyl Fluorides

Acyl fluorides are reactive intermediates in organic synthesis.[1][2] While acyl chlorides are more commonly used, acyl fluorides can exhibit different reactivity profiles. In some cases, they may offer milder reaction conditions and improved selectivity due to the unique electronic properties of the fluorine atom. The generation of the acylium ion, the key electrophile in the reaction, is efficiently catalyzed by a Lewis acid.[3][4]

Experimental Protocols

The following is a representative protocol for the Friedel-Crafts acylation of a generic aromatic substrate with this compound.

Materials:

-

This compound

-

Aromatic substrate (e.g., toluene, anisole, benzene)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄))[5]

-

Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), nitrobenzene)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent (e.g., 50 mL of DCM).

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) to the solvent with stirring.

-

Substrate Addition: To the stirred suspension, add the aromatic substrate (1.0 equivalent) dropwise via the dropping funnel.

-

Acyl Fluoride Addition: In the dropping funnel, dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and dilute HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired (aryl)(3-methylphenyl)methanone.

Safety Precautions: Friedel-Crafts acylation should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ are corrosive and react violently with water. This compound is expected to be a lachrymator and should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts acylation of various aromatic substrates with this compound. The data is hypothetical but based on typical yields and conditions for similar reactions.

| Entry | Aromatic Substrate | Lewis Acid Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzene | AlCl₃ | CS₂ | 3 | 85 |

| 2 | Toluene | AlCl₃ | DCM | 2.5 | 90 (p-isomer) |

| 3 | Anisole | TiCl₄ | DCM | 4 | 92 (p-isomer) |

| 4 | Naphthalene | AlCl₃ | Nitrobenzene | 5 | 78 (α-isomer) |

Diagrams

General Workflow for Friedel-Crafts Acylation

The following diagram illustrates the general experimental workflow for the Friedel-Crafts acylation using this compound.

Caption: General workflow for the Friedel-Crafts acylation.

Mechanism of Friedel-Crafts Acylation

This diagram outlines the key steps in the mechanism of the Friedel-Crafts acylation.

Caption: Mechanism of Friedel-Crafts acylation.

References

- 1. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. US6420601B2 - Process for the preparation of 3,5-bis(trifluoro-methyl)-benzoyl chlorides and novel 3,5-bis(tri-halogenomethyl)-and 3,5-dimethylbenzoyl halides - Google Patents [patents.google.com]

Application Notes: 3-Methylbenzoyl Fluoride as an Acylating Agent

Introduction

3-Methylbenzoyl fluoride is an acylating agent used in organic synthesis for the introduction of the 3-methylbenzoyl group into various molecules. Acyl fluorides, in general, are recognized for their unique reactivity, often exhibiting greater stability towards hydrolysis compared to their acyl chloride counterparts, which can simplify handling and purification procedures.[1][2][3] They are effective reagents for the acylation of a wide range of nucleophiles, including alcohols, amines, and phenols, to form the corresponding esters and amides. The presence of the methyl group on the benzoyl moiety can influence the electronic and steric properties of the resulting acylated products, which is of interest in the fields of medicinal chemistry, materials science, and agrochemicals.

Advantages of this compound

-

Enhanced Stability: Acyl fluorides are generally more stable to moisture and hydrolysis than acyl chlorides, allowing for easier handling and storage.[1][3]

-

Controlled Reactivity: Their reactions with nucleophiles are often less vigorous than those of acyl chlorides, which can lead to fewer side reactions.[1][3]

-

High Yields: Acylation reactions using acyl fluorides can proceed in high yields under mild conditions.[1]

Applications

The primary application of this compound is as a reagent for:

-

Ester Synthesis: The reaction with alcohols or phenols in the presence of a base yields the corresponding 3-methylbenzoate esters.

-

Amide Synthesis: The reaction with primary or secondary amines provides 3-methylbenzamides. These amides are prevalent structural motifs in many biologically active compounds.[4]

Safety Precautions

-

Harmful if swallowed or inhaled. [9]

Always consult the Safety Data Sheet (SDS) for this compound before use. In the absence of a specific SDS, the safety precautions for benzoyl fluoride should be followed.[5][6][8]

Experimental Protocols

The following are generalized protocols for the use of this compound as an acylating agent. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific substrate and should be determined experimentally.

Protocol 1: General Procedure for the Synthesis of 3-Methylbenzoate Esters (O-Acylation)

This protocol describes a general method for the esterification of an alcohol or phenol using this compound.

Materials:

-

This compound

-

Alcohol or phenol

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the alcohol or phenol (1.0 eq) in the chosen anhydrous solvent, add the tertiary amine base (1.1 - 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.0 - 1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-